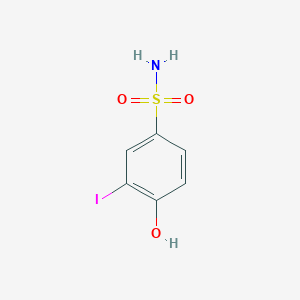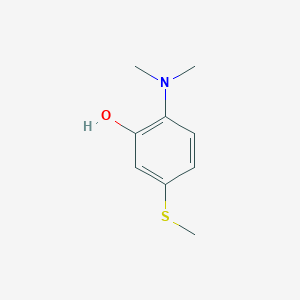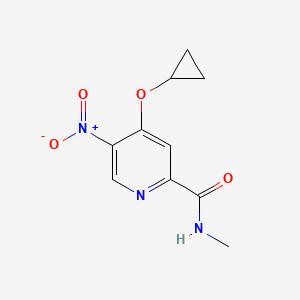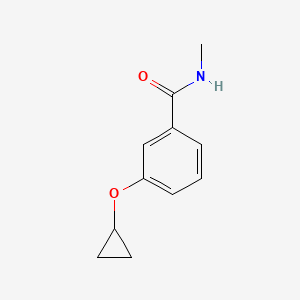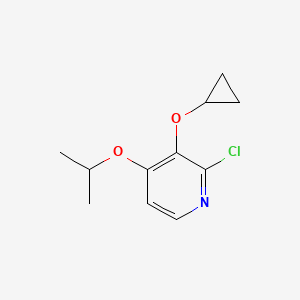
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine is a heterocyclic compound with the molecular formula C11H14ClNO2 It is a derivative of pyridine, characterized by the presence of chloro, cyclopropoxy, and isopropoxy substituents on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine typically involves the substitution reactions on a pyridine ring. One common method is the nucleophilic substitution of a suitable pyridine derivative with cyclopropyl and isopropyl alcohols in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes chlorination, followed by etherification reactions to introduce the cyclopropoxy and isopropoxy groups. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
化学反応の分析
Types of Reactions: 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Coupling Reactions: Palladium-based catalysts.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine oxides, and coupled products with various functional groups.
科学的研究の応用
2-Chloro-3-cyclopropoxy-4-isopropoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is explored for its use in the development of pesticides and herbicides.
Material Science: It is studied for its potential use in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclopropoxy and isopropoxy groups can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or receptor binding, depending on the specific application.
類似化合物との比較
2-Chloropyridine: A simpler derivative with only a chloro substituent.
3-Cyclopropoxypyridine: Lacks the isopropoxy group.
4-Isopropoxypyridine: Lacks the cyclopropoxy group.
Uniqueness: 2-Chloro-3-cyclopropoxy-4-isopropoxypyridine is unique due to the combination of its substituents, which confer distinct chemical and physical properties
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-chloro-3-cyclopropyloxy-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-9-5-6-13-11(12)10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
IHCDSBKOUANPOY-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C(=NC=C1)Cl)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





